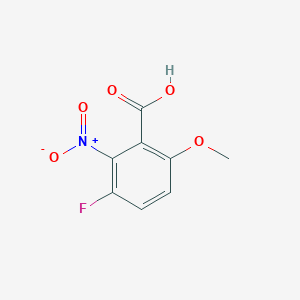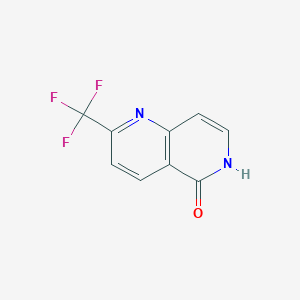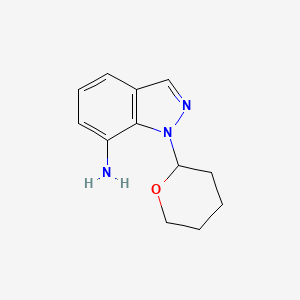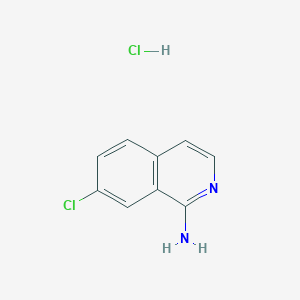![molecular formula C14H12O2 B11889580 1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone CAS No. 62019-35-6](/img/structure/B11889580.png)
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone is an organic compound with the molecular formula C14H12O2. It is a derivative of naphthofuran and is known for its unique chemical structure, which combines a naphthalene ring with a furan ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone typically involves the cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol and pyridinium bromides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method yields the desired compound in good quantities . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone involves its interaction with molecular targets such as NF-κB. By inhibiting the activity of NF-κB, the compound can interfere with the signaling pathways that regulate cell proliferation and survival, making it a potential candidate for anticancer therapy . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Furanyl)ethanone: This compound has a similar furan ring but lacks the naphthalene structure, making it less complex and potentially less active in certain biological applications.
2-Acetylfuran: Another related compound, which is used as a flavoring agent and intermediate in the synthesis of pharmaceuticals.
Naphtho[2,3-c]furan-1(3H)-one: This compound has a similar naphthofuran structure but differs in its functional groups and overall reactivity.
The uniqueness of this compound lies in its combined naphthalene and furan rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62019-35-6 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(1,2-dihydrobenzo[e][1]benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-7,14H,8H2,1H3 |
InChI Key |
KJKJIEQUAGACDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)





![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)



![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

